3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid
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Overview
Description
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boron reagent with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(((3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)sulfonyl)propanoic acid is unique due to its combination of a cyclopropyl group, a pyrazole ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H16N2O4S |
---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-[(5-cyclopropyl-2-methylpyrazol-3-yl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-13-9(6-10(12-13)8-2-3-8)7-18(16,17)5-4-11(14)15/h6,8H,2-5,7H2,1H3,(H,14,15) |
InChI Key |
JBVADKQIUBJZTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
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